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Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 2-
Bromobenzoic acid (C₇H₅BrO₂), a compound of significant interest in organic synthesis and

materials science.[1][2] Initially characterized by Ferguson and Sim in 1962, the structure was

later redetermined with higher precision at 120 K, providing refined geometric parameters and

a deeper understanding of its solid-state architecture.[1][3] This guide synthesizes the

experimental methodologies for obtaining and analyzing the crystal structure, details the key

intramolecular and intermolecular interactions that govern its molecular packing, and presents

this data in a clear, accessible format for scientific professionals. We will explore the classic

hydrogen-bonded carboxylic acid dimers, weaker C—H⋯O interactions, and π–π stacking

forces that collectively establish the three-dimensional framework.[1][3][4]

Introduction: The Significance of Crystalline
Architecture
2-Bromobenzoic acid serves as a fundamental building block in the synthesis of a wide range

of organic compounds, including pharmaceuticals and complex heterocyclic systems.[2] The

arrangement of molecules in the solid state—the crystal structure—profoundly influences the

bulk properties of a material, such as its melting point, solubility, stability, and mechanical

strength. For drug development professionals, a thorough understanding of the crystal
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structure is paramount, as it dictates the physicochemical properties of an active

pharmaceutical ingredient (API).

The initial structural determination of 2-bromobenzoic acid was performed at room

temperature using photographic data.[1][3] However, a more recent redetermination at a

cryogenic temperature (120 K) using modern CCD diffractometer technology has yielded a

more precise and detailed model of the crystalline lattice.[1][3][4] This guide is based on this

high-resolution data, providing an authoritative overview for researchers working with this

compound.

Experimental Methodology: From Compound to
Crystal Structure
The journey from a chemical compound to a fully characterized crystal structure is a multi-step

process that demands precision at every stage. The validity of the final structure is contingent

on the quality of the initial crystal and the rigor of the data collection and refinement process.

Single Crystal Growth Protocol
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.

For 2-Bromobenzoic acid, a reliable method for crystal growth is slow evaporation.

Protocol:

Preparation of Saturated Solution: Commercially available 2-Bromobenzoic acid is

dissolved in a 1:1 (v/v) mixture of ethanol and water to create a saturated solution.[3]

Slow Evaporation: The solution is placed in a vial, loosely covered to allow for slow

evaporation of the solvent at room temperature. This gradual process encourages the

formation of large, well-ordered single crystals rather than polycrystalline powder.

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension)

have formed, they are carefully harvested from the solution.[3] For the redetermined

structure, a crystal of 0.55 × 0.35 × 0.28 mm was used.[3]

The choice of a mixed solvent system like ethanol/water is a key experimental decision. It

allows for fine-tuning of the solubility and evaporation rate, which are critical parameters for
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controlling the crystallization process.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The following workflow outlines the standard procedure for determining a crystal structure using

a modern diffractometer.
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Experimental Phase

Data Analysis Phase

1. Crystal Selection & Mounting

2. Mounting on Goniometer

Micromanipulation

3. Exposure to X-ray Beam (Cu Kα)

Centering in beam

4. Diffraction Pattern Collection

Rotation & Oscillation

5. Unit Cell Determination

Raw Data

6. Intensity Integration

Assigning Miller Indices

7. Structure Solution (Direct Methods)

Generating Reflection List

8. Structure Refinement

Initial Atomic Model

9. Validation & CIF Output

Minimizing R-factor

Click to download full resolution via product page

Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).
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This process, from mounting the crystal to refining the structure, is a self-validating system. The

quality of the final structure is assessed using metrics like the R-factor (residual factor), which

should ideally be below 5% for a well-determined structure.[1] The redetermined structure of 2-
bromobenzoic acid has a final R-factor of 3.52%, indicating a high-quality refinement.[5]

Analysis of the Crystal Structure
The refined data provides a wealth of information about both the individual molecule's

geometry and how these molecules arrange themselves into a stable, repeating lattice.

Crystallographic Data Summary
The crystal structure of 2-Bromobenzoic acid was redetermined at a low temperature of 120 K

to minimize thermal vibrations and obtain more precise atomic positions.[1][3]

Parameter
Value (Redetermination at
120 K)

Original Value (Room
Temp)

Formula C₇H₅BrO₂ C₇H₅BrO₂

System Monoclinic Monoclinic

Space Group C2/c C2/c

a (Å) 14.7955 (4) 14.82

b (Å) 3.99062 (15) 4.10

c (Å) 22.9240 (8) 25.90

β (°) 96.906 (3) 118.26

Volume (Å³) 1343.69 (8) 1386.2

Z 8 8

Table 1: Comparison of unit

cell parameters for 2-

Bromobenzoic acid. Data from

Kowalska et al. (2014) and

Ferguson & Sim (1962).[1][3]
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The parameter Z represents the number of molecules in the unit cell. The space group C2/c

indicates a centrosymmetric arrangement, which is consistent with the observed intermolecular

interactions.[5]

Intramolecular Geometry
Within a single molecule of 2-Bromobenzoic acid, the most notable feature is the steric strain

induced by the bulky bromine atom at the ortho position. This forces the carboxylic acid group

to twist out of the plane of the benzene ring. The dihedral angle between the plane of the

carboxy group and the benzene ring is 18.7 (2)°.[1][3][4] This torsion is a direct consequence of

avoiding steric clash.

Furthermore, a close intramolecular contact exists between the bromine atom and one of the

carboxylic oxygen atoms (Br···O) at a distance of 3.009 (3) Å.[1][3][4] This is shorter than the

sum of their van der Waals radii, suggesting a weak, stabilizing intramolecular interaction.

Supramolecular Assembly: A Network of Interactions
The crystal packing is not random; it is dictated by a hierarchy of directional intermolecular

forces that create a stable three-dimensional framework.

A. The Primary Motif: Hydrogen-Bonded Dimers

The most dominant interaction is the classic O—H⋯O hydrogen bond between the carboxylic

acid groups of two adjacent molecules. This interaction is strong and highly directional, leading

to the formation of centrosymmetric inversion dimers.[1][3] This is a hallmark of nearly all

simple carboxylic acids in the solid state and is described by the graph-set notation R²₂(8),

indicating a ring motif made of 2 donor and 2 acceptor atoms, encompassing 8 atoms in total.

[1][3]

Figure 2: Schematic of the R²₂(8) hydrogen-bonded dimer in 2-Bromobenzoic acid.

B. Secondary Interactions: Tapes and Stacks

These primary dimer units are then further organized by weaker interactions:

C—H⋯O Hydrogen Bonds: Neighboring dimers are linked together by weak C—H⋯O

hydrogen bonds, forming one-dimensional tapes that propagate along the [1-10]
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crystallographic direction.[1][3][4]

π–π Stacking: Adjacent tapes interact through slipped parallel π–π stacking interactions

between the benzene rings.[1][3][4] The key parameters for this interaction are:

Inter-centroid distance: 3.991 (2) Å[1][4]

Interplanar distance: 3.509 (2) Å[1][4]

Slippage: 1.900 Å[1][4]

These stacking interactions create columns that run approximately along the b-axis. Finally,

these columns interact through dispersive forces to build the full three-dimensional crystal

lattice.[1][3][4]

Conclusion
The crystal structure of 2-Bromobenzoic acid is a well-defined system governed by a clear

hierarchy of intermolecular forces. The primary and most energetic interaction is the formation

of hydrogen-bonded carboxylic acid dimers, a robust and predictable motif. These dimers are

subsequently organized into tapes by weaker C—H⋯O bonds and then into columns via π–π

stacking interactions. The high-quality, low-temperature redetermination provides precise

geometric data that confirms these interactions and reveals key intramolecular features, such

as the out-of-plane twist of the carboxylic acid group. For scientists in drug development and

materials science, this detailed structural knowledge is crucial for predicting and understanding

the compound's bulk properties and its behavior in multicomponent systems like co-crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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